

Application Notes and Protocols for the Quantification of Cellulose Acetate Phthalate

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Compound of Interest

Compound Name: *Cellulose acetate phthalate*

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This document provides a detailed overview of various analytical methods for the quantification of **Cellulose Acetate Phthalate** (CAP), a widely used enteric coating polymer in the pharmaceutical industry. The following sections present the principles, experimental protocols, and comparative data for the most common analytical techniques.

Titrimetric Methods

Titrimetry is a classic and robust method for the quantification of key functional groups in **Cellulose Acetate Phthalate**, namely the acetyl and phthalyl (carboxybenzoyl) groups, as well as the free acidity. These methods are often stipulated in pharmacopeial monographs.

Application Notes

Titrimetric methods are advantageous due to their low cost and requirement for basic laboratory equipment. They provide a direct measure of the acidic and ester functional groups within the polymer. The determination of the acetyl and phthalyl content is crucial as it dictates the polymer's solubility at different pH values, which is the fundamental principle of its enteric-coating properties. The free acid content is an important quality control parameter, as high levels can indicate degradation of the polymer.

Quantitative Data Summary

Parameter	Method	Typical Specification Range
Acetyl Content	Saponification and Titration	21.5% - 26.0%
Phthalyl Content	Direct Titration	30.0% - 40.0%
Free Acid (as Phthalic Acid)	Direct Titration	Not more than 3.0%

Experimental Protocols

Protocol 1.1: Determination of Phthalyl (Carboxybenzoyl) Content

- Sample Preparation: Accurately weigh approximately 1 g of **Cellulose Acetate Phthalate**.
- Dissolution: Dissolve the sample in 50 mL of a 3:2 (v/v) mixture of ethanol (95%) and acetone.
- Titration: Add 2 drops of phenolphthalein indicator solution. Titrate with standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink endpoint is observed.
- Blank Determination: Perform a blank titration using 50 mL of the ethanol/acetone mixture and subtract this volume from the sample titration volume.
- Calculation: The phthalyl content is calculated based on the volume of NaOH consumed.

Protocol 1.2: Determination of Acetyl Content

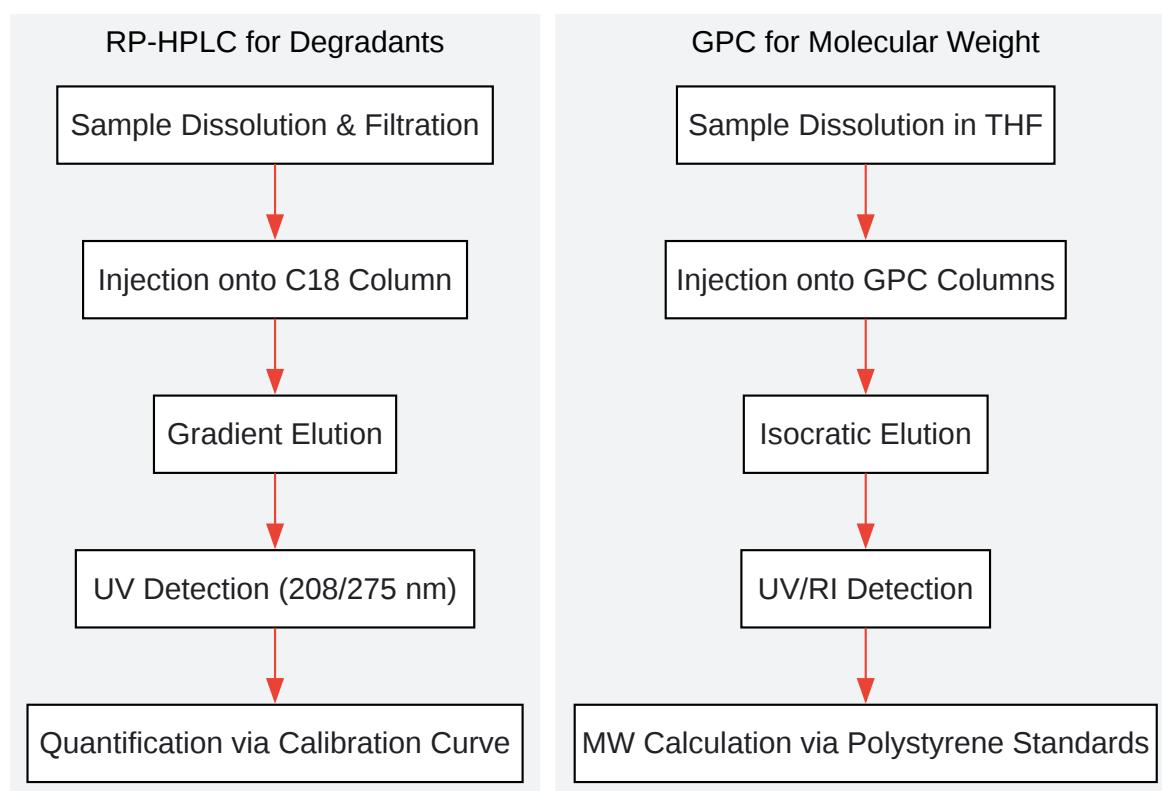
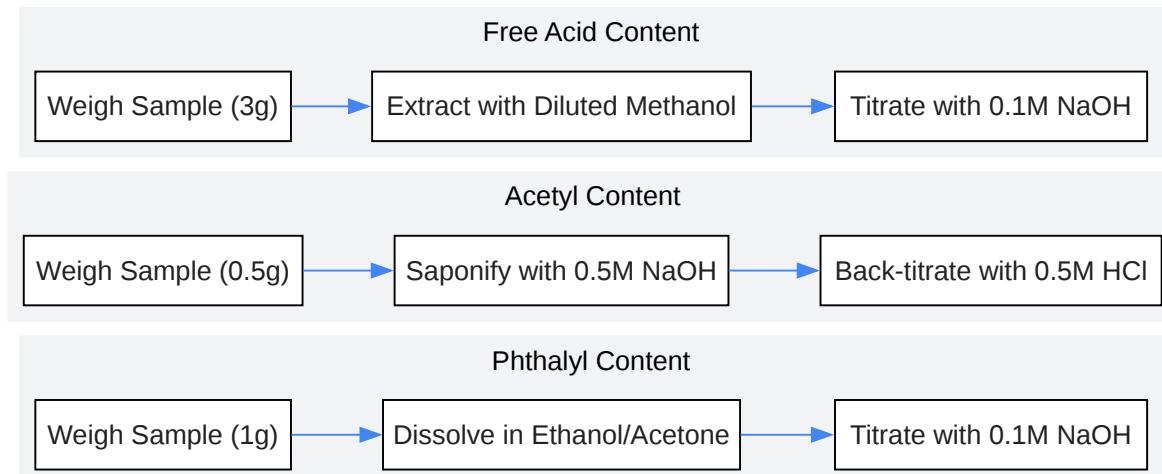
- Sample Preparation: Accurately weigh approximately 500 mg of **Cellulose Acetate Phthalate** into a glass-stoppered conical flask.
- Saponification: Add 50 mL of water and exactly 50 mL of 0.5 M sodium hydroxide (NaOH) solution.
- Heating: Boil the mixture for 60 minutes under a reflux condenser to ensure complete saponification of the acetyl groups.
- Titration: After cooling to room temperature, add 5 drops of phenolphthalein indicator solution and titrate the excess NaOH with standardized 0.5 M hydrochloric acid (HCl).

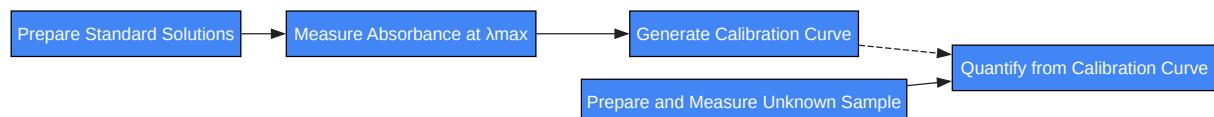
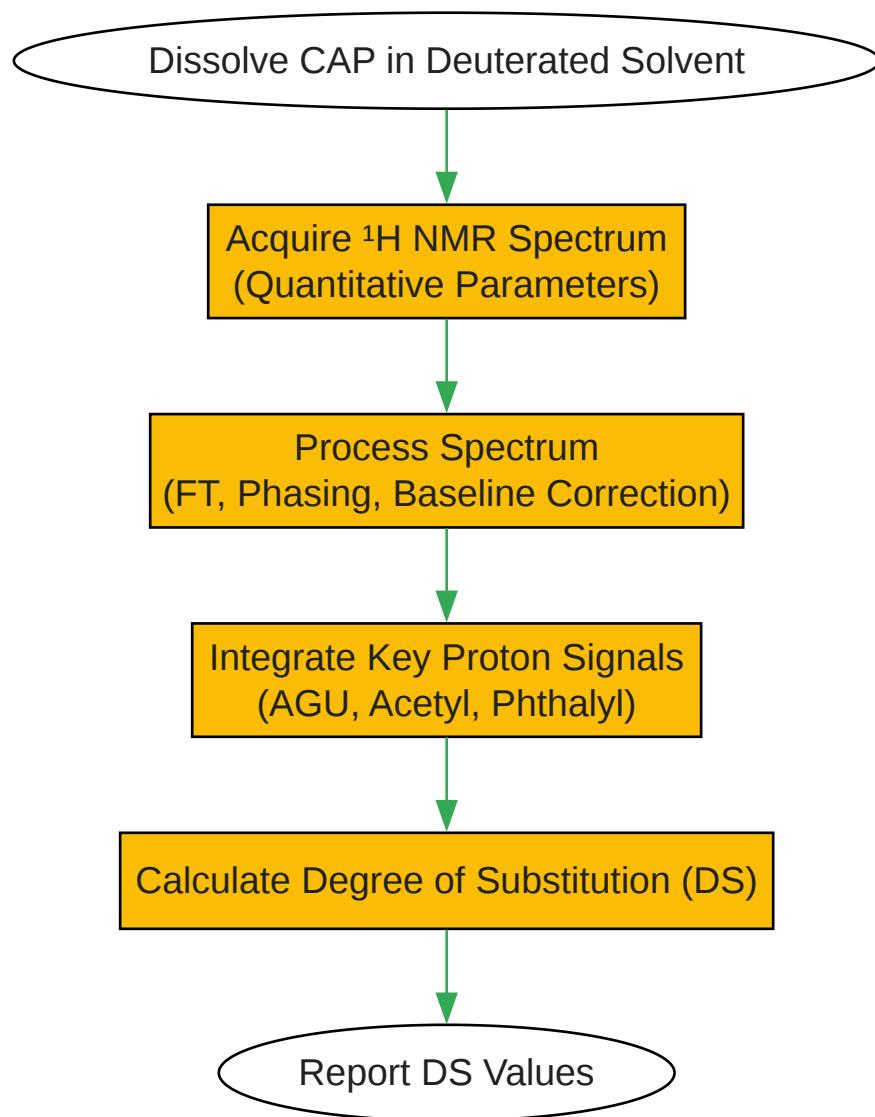
- Blank Determination: Perform a blank determination with 50 mL of 0.5 M NaOH and no sample.
- Calculation: The acetyl content is calculated from the amount of NaOH consumed in the saponification reaction.[1]

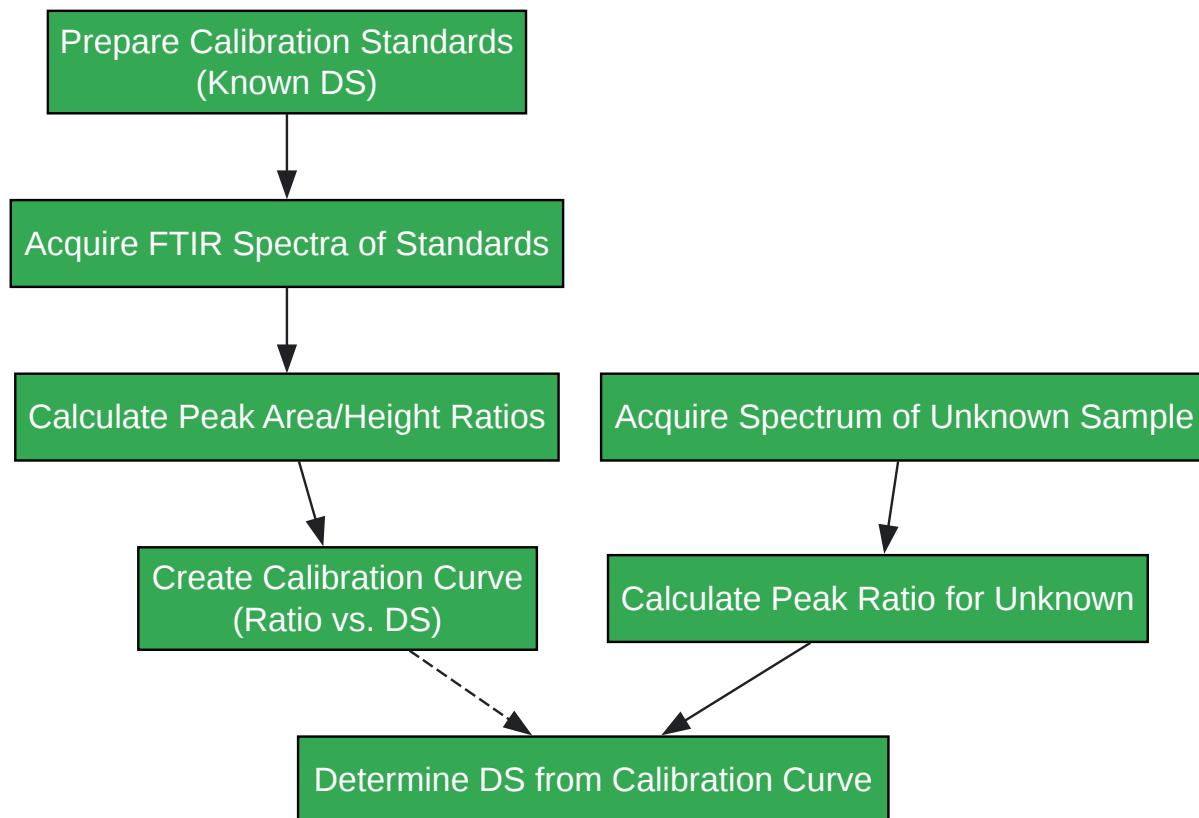
Protocol 1.3: Determination of Free Acid Content

- Sample Preparation: Accurately weigh about 3.0 g of **Cellulose Acetate Phthalate** into a glass-stoppered conical flask.
- Extraction: Add 100 mL of diluted methanol (1 in 2) and shake for 2 hours.
- Filtration: Filter the mixture. Wash the flask and the residue with two 10 mL portions of diluted methanol (1 in 2), combining the filtrate and washings.
- Titration: Titrate the combined filtrate with 0.1 M sodium hydroxide (NaOH) using 3 drops of phenolphthalein as an indicator.
- Blank Determination: Perform a blank titration on 120 mL of the diluted methanol.
- Calculation: Calculate the percentage of free acid, expressed as phthalic acid.[1]

Workflow for Titrimetric Analysis







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References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
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